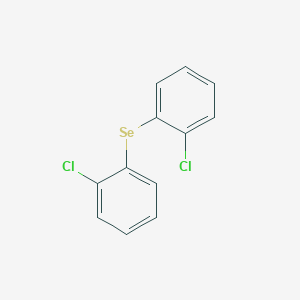
1-Chloro-2-(2-chlorophenyl)selanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-chlorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenylselenol with 1-chloro-2-iodobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium-containing compounds.
Substitution: Benzene derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-chlorophenyl)selanylbenzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-chloro-2-(2-chlorophenyl)selanylbenzene involves its interaction with molecular targets through the selenium atom. The selenium atom can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(2-chlorophenyl)diselenide: Contains a diselenide bond instead of a single selenium atom.
1-Chloro-2-(2-chlorophenyl)tellanylbenzene: Contains a tellurium atom instead of selenium.
1-Chloro-2-(2-chlorophenyl)thioether: Contains a sulfur atom instead of selenium.
Uniqueness: 1-Chloro-2-(2-chlorophenyl)selanylbenzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes it valuable in various applications, distinguishing it from similar compounds containing sulfur or tellurium.
Eigenschaften
CAS-Nummer |
116929-15-8 |
|---|---|
Molekularformel |
C12H8Cl2Se |
Molekulargewicht |
302.1 g/mol |
IUPAC-Name |
1-chloro-2-(2-chlorophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8Cl2Se/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI-Schlüssel |
YYYHAXIKLYPYBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)Cl)[Se]C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















